molecular formula C11H9NO2 B011324 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 101382-53-0

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B011324
CAS No.: 101382-53-0
M. Wt: 187.19 g/mol
InChI Key: ULNTVPBXVATJMS-UHFFFAOYSA-N
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Description

2-hydroxy-6-methylquinoline-3-carbaldehyde is a member of quinolines.

Scientific Research Applications

  • Cancer Treatment Applications : Copper complexes with 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4n-substituted thiosemicarbazones have been found to exhibit high cytotoxicity against human tumor cells and 3D spheroids, suggesting their potential in cancer treatment (Ramachandran et al., 2020).

  • Chemical Process Applications : Ruthenium(II) carbonyl complexes with bidentate 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone ligands have been identified as efficient catalysts for the amidation of alcohols with amines, useful in various chemical processes (Selvamurugan et al., 2016).

  • Antioxidative and Cytotoxic Activity : The N(4)-phenyl substitution in 2-oxo-1,2-dihydroquinoline-3-carbaldehyde semicarbazones alters the structure, DNA/protein interaction, and antioxidative and cytotoxic activity of Cu(II) complexes. This suggests potential applications in areas requiring DNA interaction and oxidative stress management (Raja, Bhuvanesh, & Natarajan, 2011).

  • Antimicrobial Activity : Octahydroquinazolinone derivatives synthesized using this compound have shown excellent antimicrobial activity, presenting them as candidates for developing new antimicrobial agents (Shah & Patel, 2012).

  • Agricultural Growth Promoting Effects : Novel quinolinyl chalcones derived from this compound have shown promising growth-promoting effects on plants like Hibiscus, Mint, and Basil, indicating potential agricultural applications (Hassan, Alzandi, & Hassan, 2020).

  • Anticoagulant Properties : Compounds with a pyrimidinone moiety derived from this chemical have demonstrated high inhibitory activity against blood coagulation factors Xa and XIa, suggesting potential anticoagulant applications (Potapov et al., 2021).

Properties

IUPAC Name

6-methyl-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNTVPBXVATJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358628
Record name 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101382-53-0
Record name 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do the Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones interact with tumor cells, and what are the downstream effects?

A1: While the exact mechanism of action is still under investigation, the research suggests that the cytotoxic activity of these complexes, particularly complexes 2 and 3, is related to their high cellular uptake []. Transmission electron microscopy (TEM) imaging provided preliminary insights into the biological activity of these copper complexes within the cells []. Further research is needed to elucidate the specific cellular targets and downstream effects of these complexes.

Q2: What is the impact of different N-4 substituents on the thiosemicarbazone moiety on the biological activity of the Cu(II) complexes?

A2: The study synthesized and characterized three different Cu(II) complexes with varying N-4 substituents on the thiosemicarbazone ligand: -NH2 (1), -NHMe (2), and -NHEt (3) []. Complexes 2 and 3, bearing the -NHMe and -NHEt substituents, respectively, exhibited significantly higher cytotoxicity against human tumor cells and 3D spheroids compared to complex 1 with the -NH2 substituent []. This suggests that the nature of the N-4 substituent plays a crucial role in the anticancer activity of these complexes, possibly by influencing their cellular uptake, target affinity, or intracellular stability.

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